

Application Notes and Protocols for 5-Fluorobenzofuran-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-fluorobenzofuran-2-carboxylic
Acid

Cat. No.: B182059

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for working with **5-fluorobenzofuran-2-carboxylic acid**, a valuable building block in medicinal chemistry and drug discovery. The information compiled herein is based on established synthetic methodologies for analogous compounds and known biological activities of the benzofuran-2-carboxylic acid scaffold.

Synthetic Protocol

While a specific, detailed protocol for the synthesis of **5-fluorobenzofuran-2-carboxylic acid** is not readily available in the reviewed literature, a highly efficient method can be adapted from the microwave-assisted Perkin rearrangement of 3-halocoumarins.^[1] This approach offers significantly reduced reaction times and high yields.^[1] The proposed synthesis involves two main stages: the preparation of a 3-halo-6-fluorocoumarin intermediate and its subsequent rearrangement to the target molecule.

Part 1: Synthesis of 3-Bromo-6-fluorocoumarin (Intermediate)

This procedure is adapted from the bromination of coumarins using N-bromosuccinimide (NBS) under microwave irradiation.^[1]

Materials:

- 6-Fluorocoumarin
- N-bromosuccinimide (NBS)
- Ethanol
- Microwave reactor
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

Experimental Protocol:

- In a microwave-safe vessel, combine 6-fluorocoumarin (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in ethanol.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at a suitable power (e.g., 250W) for 5-10 minutes, maintaining a temperature of approximately 80°C.[1]
- Monitor the reaction progress using TLC (e.g., with a 3:1 CH₂Cl₂:EtOAc mobile phase).[1]
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 3-bromo-6-fluorocoumarin.

Part 2: Microwave-Assisted Perkin Rearrangement to 5-Fluorobenzofuran-2-carboxylic Acid

This protocol is adapted from the rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids.[1]

Materials:

- 3-Bromo-6-fluorocoumarin
- Sodium hydroxide (NaOH)
- Ethanol
- Concentrated hydrochloric acid (HCl)
- Microwave reactor
- Standard laboratory glassware

Experimental Protocol:

- Place 3-bromo-6-fluorocoumarin (1 equivalent) in a microwave-safe vessel.
- Add ethanol and sodium hydroxide (3 equivalents).[\[1\]](#)
- Seal the vessel and subject it to microwave irradiation (e.g., 300-400W) for 5 minutes, maintaining a temperature of approximately 79°C with stirring.[\[1\]](#)
- After the reaction is complete (monitored by TLC), cool the mixture and concentrate it using a rotary evaporator.[\[1\]](#)
- Dissolve the crude residue in a minimum amount of water.
- Acidify the solution to pH 1 with concentrated hydrochloric acid, which will cause the product to precipitate.[\[1\]](#)
- Collect the solid precipitate by vacuum filtration and dry it in an oven to obtain **5-fluorobenzofuran-2-carboxylic acid**.[\[1\]](#)

Application Notes: A Scaffold for Kinase Inhibitors

The benzofuran-2-carboxylic acid core structure is a key pharmacophore in the development of potent enzyme inhibitors, particularly for protein kinases which are crucial targets in oncology.

Inhibition of Pim-1 Kinase

Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis, and overexpressed in various cancers.^{[2][3][4]} The carboxylic acid and an amino group on the benzofuran scaffold have been shown to form important salt-bridge and hydrogen bond interactions within the Pim-1 binding site.^[4] This makes **5-fluorobenzofuran-2-carboxylic acid** a valuable starting material for the synthesis of novel Pim-1 inhibitors. The introduction of a fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell proliferation and survival.^{[5][6][7]} Benzofuran derivatives have demonstrated the ability to inhibit this pathway.^{[5][6][8]} Specifically, they can suppress the phosphorylation of key proteins in the pathway, such as IKK α /IKK β , I κ B α , and p65, leading to a downstream reduction in the secretion of pro-inflammatory cytokines.^{[5][6]} Therefore, **5-fluorobenzofuran-2-carboxylic acid** can be utilized to generate derivatives for screening as potential anti-inflammatory and anticancer agents targeting NF-κB signaling.

Data Presentation: Biological Activity of Related Compounds

While specific inhibitory data for **5-fluorobenzofuran-2-carboxylic acid** is not available in the reviewed literature, the following tables summarize the activity of related benzofuran derivatives against relevant biological targets. This data illustrates the potential of this class of compounds and provides a basis for the design of new derivatives based on the 5-fluoro scaffold.

Table 1: Inhibitory Activity of Benzofuran Derivatives against Pim-1 Kinase

| Compound | Modification on Benzofuran Scaffold | Pim-1 IC ₅₀ (μM) | Reference |
|-------------|---|-----------------------------|-----------|
| Compound 29 | Amine and other substitutions | Potent Inhibition | [4] |
| Compound 38 | Amine and other substitutions | Potent Inhibition | [4] |

| Compound 39 | Amine and other substitutions | Potent Inhibition | [4] |

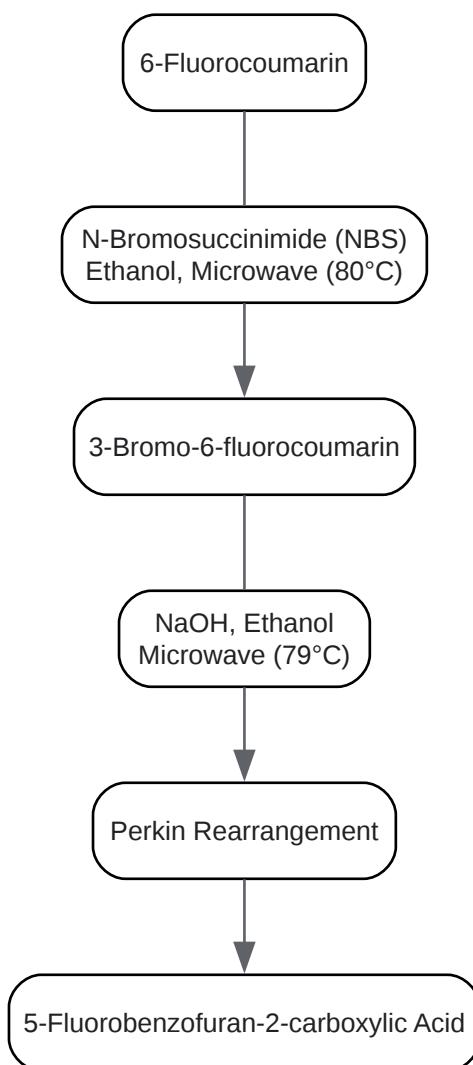
Table 2: Anticancer and Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Target/Assay | IC ₅₀ /K _i (μM) | Reference |
|--|---|---------------------------------------|-----------|
| Compound 5d | NO Production (LPS-stimulated RAW264.7 cells) | 52.23 | [6] |
| Benzofuran-2- carboxylic acid N-(4'- hydroxy)phenylamide (3m) | Anticancer & NF-κB Inhibition | Not specified | [9] |
| D34 | LYP Inhibition (K _i) | 0.93 | [10] |
| D14 | LYP Inhibition (K _i) | 1.34 | [10] |

| B25 | TMEM16A Inhibition | 2.8 | [11] |

Visualizations

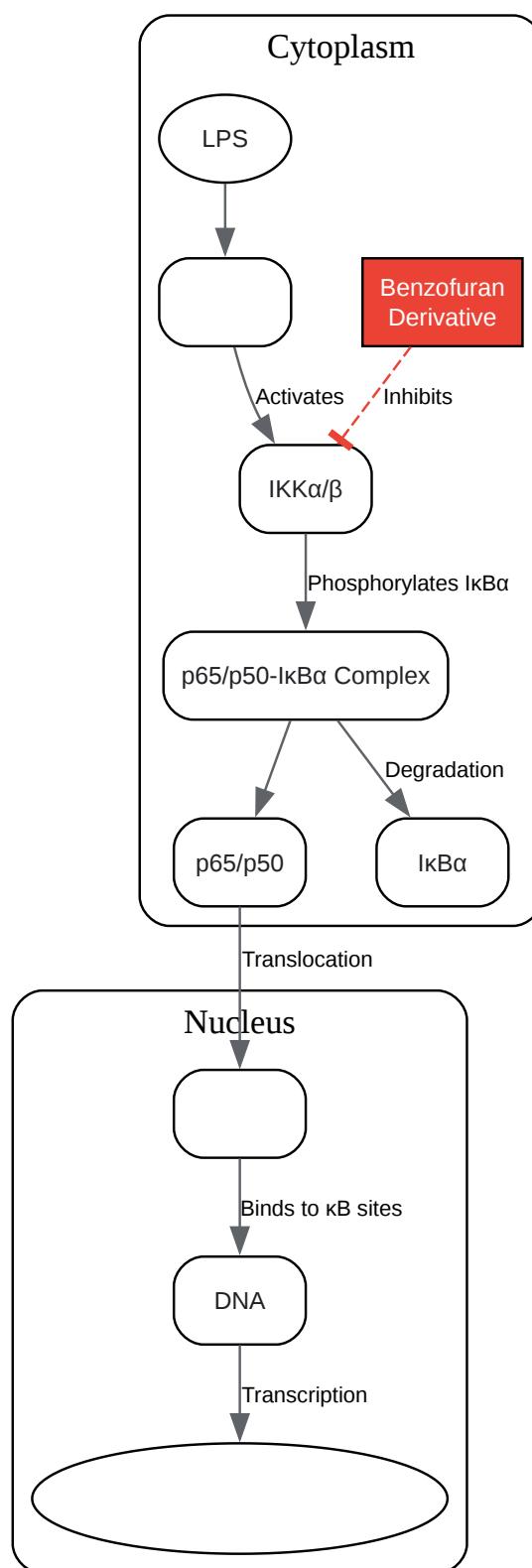
Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **5-fluorobenzofuran-2-carboxylic acid**.

Inhibition of the NF-κB Signaling Pathway

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Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

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